What is the molecular weight and CAS number of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol?
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, a substituted pyrimidine derivative of significa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, a substituted pyrimidine derivative of significant interest in medicinal chemistry. While this specific compound is not widely cataloged with a dedicated CAS number, its synthesis and properties can be inferred from its immediate chemical precursor. This document will delve into its physicochemical properties, potential synthetic routes, and its relevance as a building block in the development of novel therapeutics.
Core Compound Identification and Properties
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a heterocyclic aromatic compound. The core of the molecule is a pyrimidine ring, which is a diazine containing two nitrogen atoms at positions 1 and 3. This ring is functionalized with a chlorine atom at the 2-position, a methylamino group at the 4-position, and a hydroxymethyl (methanol) group at the 5-position. These substitutions create a chemically versatile scaffold for further synthetic modifications.
Physicochemical Data Summary
While a specific CAS number for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is not readily found in major chemical databases, we can confidently determine its molecular formula and calculate its molecular weight. This information is crucial for stoichiometric calculations in synthesis and for analytical characterization.
Property
Value
Source
IUPAC Name
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
-
Molecular Formula
C₆H₈ClN₃O
Calculated
Molecular Weight
173.60 g/mol
Calculated
CAS Number
Not readily available
-
The data for the immediate synthetic precursor, an aldehyde, is well-documented:
The arrangement of the functional groups on the pyrimidine ring dictates the molecule's reactivity and its potential interactions with biological targets. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. The methylamino and methanol groups also offer sites for further chemical modification.
Caption: 2D structure of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol.
Synthetic Pathways and Methodologies
The most direct and logical synthetic route to (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol involves the reduction of its corresponding aldehyde, 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde. This transformation is a standard procedure in organic synthesis.
Experimental Protocol: Reduction of Aldehyde to Alcohol
This protocol is an illustrative method for the synthesis of the title compound from its aldehyde precursor.
Preparation of the Reaction Mixture : Dissolve 2-Chloro-4-(methylamino)pyrimidine-5-carbaldehyde (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
Reduction Step : Cool the solution in an ice bath to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the stirred solution. The use of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the aldehyde without affecting the chloro- and methylamino-substituents or the pyrimidine ring.
Reaction Monitoring : Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.
Work-up : Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol can be further purified by column chromatography on silica gel.
Caption: Synthetic workflow from aldehyde precursor to the target alcohol.
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone in medicinal chemistry due to their presence in a vast array of biologically active molecules, including kinase inhibitors for cancer therapy.[3] The structural features of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol make it a valuable intermediate for the synthesis of more complex molecules. The reactive chlorine atom can be displaced by various nucleophiles, and the hydroxyl group of the methanol substituent can be further functionalized, allowing for the systematic exploration of chemical space in drug discovery programs.
Crystal structure and X-ray diffraction data for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the three-dimensional structure of molecular compounds is a cornerstone of modern drug discovery and materials science. The precise arrangement of atoms in a crystal lattice governs a molecule's physicochemical properties, its intermolecular interactions, and its potential biological activity. This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, a substituted pyrimidine of interest in medicinal chemistry. We will detail a plausible synthetic route and crystallization protocol, outline the step-by-step process of single-crystal X-ray diffraction analysis, and present an analysis of a representative, hypothetical dataset to illustrate the interpretation of crystallographic information. The causality behind experimental choices is explained to provide field-proven insights for researchers undertaking similar structural analyses.
Introduction: The Significance of Structural Elucidation
Substituted pyrimidines are a class of heterocyclic compounds frequently found at the core of pharmacologically active molecules, including antivirals, antibiotics, and kinase inhibitors. Their activity is intrinsically linked to their three-dimensional shape and the specific presentation of functional groups for interaction with biological targets. (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol contains key features—a halogen bond donor (Cl), hydrogen bond donors/acceptors (NH, OH, N-pyrimidine), and a rotatable hydroxymethyl group—that make its conformational and intermolecular bonding properties of significant interest for rational drug design.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid.[1] This technique provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering invaluable insights into the forces that stabilize the solid state. This guide serves as a detailed protocol and interpretive framework for the structural analysis of this target compound.
Methodology: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.
Synthesis and Crystallization
A plausible synthetic route to obtain (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol begins with the reduction of a suitable precursor, such as 2-chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde.
Experimental Protocol: Synthesis
Precursor Solubilization: Dissolve 2-chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert nitrogen atmosphere.
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition of a reducing agent is a standard method to convert an aldehyde to a primary alcohol.[2]
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue via flash column chromatography on silica gel to obtain the final compound.
Experimental Protocol: Crystallization
The growth of diffraction-quality single crystals is a critical, and often empirical, step.[3] The slow evaporation method is a common and effective technique.
Solvent Selection: Dissolve a small amount of the purified (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol in a suitable solvent system, such as an ethyl acetate/hexane mixture, at a concentration just below saturation.
Slow Evaporation: Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.[3]
Crystal Growth: Place the vial in a vibration-free environment. As the solvent evaporates, the solution becomes supersaturated, promoting the slow growth of well-ordered crystals.
Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SCXRD)
The following protocol describes a standard workflow for data collection and structure solution using a modern X-ray diffractometer.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Protocol: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. The experiment is conducted at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal motion and potential radiation damage.
Data Collection: The diffractometer uses monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] A series of diffraction images are collected as the crystal is rotated.
Unit Cell Determination: The positions of the initial diffraction spots are used to determine the dimensions and angles of the unit cell.
Data Integration and Scaling: The intensity of each reflection is integrated from the collected images. The data is then scaled, and an absorption correction is applied to account for the absorption of X-rays by the crystal itself.
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of the heavier atoms.
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are applied to non-hydrogen atoms.
Validation: The final structural model is validated using software tools like checkCIF, which is often a requirement for publication in journals from the International Union of Crystallography (IUCr).[4][5]
Results: Structural Analysis
As the crystal structure for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is not publicly available, this section presents a chemically plausible, hypothetical dataset for illustrative purposes. This data represents a typical outcome for a small organic molecule.
Crystallographic Data Summary
The data is summarized in the table below. The choice of a monoclinic space group like P2₁/c is common for organic molecules. The quality of the structure is indicated by the low R-factors.
Parameter
Hypothetical Value
Empirical Formula
C₆H₈ClN₃O
Formula Weight
173.60
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.51 Å, b = 10.23 Å, c = 9.45 Å
α = 90°, β = 105.3°, γ = 90°
Volume
792.1 ų
Z (Molecules/Unit Cell)
4
Calculated Density
1.455 Mg/m³
Absorption Coefficient
0.45 mm⁻¹
Final R indices [I>2σ(I)]
R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²
1.03
Molecular Geometry and Intermolecular Interactions
In this hypothetical structure, the pyrimidine ring is essentially planar. The key structural features are the intermolecular hydrogen bonds that dictate the crystal packing. The hydroxymethyl group (-CH₂OH) and the methylamino group (-NHCH₃) are critical hydrogen bond donors.
A dominant interaction would likely be a hydrogen bond between the hydroxyl proton of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. Another significant interaction would be the hydrogen bond from the methylamino group's proton to the oxygen atom of the hydroxyl group of a neighboring molecule. These interactions would link the molecules into chains or sheets.
Caption: Key hydrogen bonding motifs in the crystal lattice.
Implications for Drug Development
The detailed structural information obtained from SCXRD is highly valuable for drug development professionals:
Structure-Activity Relationship (SAR): The determined conformation and hydrogen bonding patterns provide a structural basis for the molecule's biological activity. It confirms which functional groups are available for binding to a target protein.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different stabilities, dissolution rates, and bioavailability. SCXRD is the definitive tool for identifying and characterizing these different forms.
Rational Drug Design: Knowing the precise 3D structure allows for computational modeling and the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties. For example, understanding the hydrogen bonding network can guide modifications to enhance target affinity.
Conclusion
While a definitive crystal structure for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol has not been deposited in public databases, this guide provides the complete conceptual and methodological framework required to perform such an analysis. By following the outlined protocols for synthesis, crystallization, and data analysis, researchers can confidently elucidate the structures of novel compounds. The resulting atomic-level insights are indispensable for advancing research in medicinal chemistry and materials science, transforming molecular concepts into tangible innovations.
References
Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link][6][7][8][9][10]
Acta Crystallographica Section E: Crystallographic Communications. A peer-reviewed journal for the rapid publication of crystal structure determinations. [Link][4][5][11][12][13]
"Single-crystal X-ray Diffraction." An overview of the technique provided by the Science Education Resource Center (SERC) at Carleton College. [Link][1]
"Preparation of Single Crystals for X-ray Diffraction." A practical guide from the University of Zurich on methods for growing high-quality crystals. [Link][3]
In-Depth Technical Guide: Solubility Dynamics and Profiling of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
Executive Summary (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol (CAS: 1428760-93-3) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of small-molecule ki...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol (CAS: 1428760-93-3) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of small-molecule kinase inhibitors. Because pyrimidine cores are notorious for their rigid planar structures and extensive intermolecular hydrogen-bonding networks, achieving optimal solubility is a persistent bottleneck in both early-stage in vitro screening and downstream process chemistry.
This whitepaper provides an authoritative, mechanistic breakdown of the solubility dynamics of this compound in Dimethyl Sulfoxide (DMSO) and various organic solvents. By understanding the physicochemical causality behind its dissolution, researchers can optimize stock preparation, avoid metastable precipitation artifacts, and execute robust thermodynamic and kinetic solubility assays.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, one must first deconstruct its molecular architecture. The compound features a pyrimidine ring substituted with a highly lipophilic, electron-withdrawing chloro group at C2, a secondary amine (methylamino) at C4, and a primary alcohol (hydroxymethyl) at C5.
The Causality of the Crystal Lattice
Pyrimidine derivatives often exhibit lower-than-expected solubility in non-polar or weakly polar solvents. This is driven by the formation of a robust crystal lattice stabilized by intermolecular hydrogen bonds between the amino/hydroxyl hydrogen bond donors (HBD) and the pyrimidine nitrogen hydrogen bond acceptors (HBA)[1],[2]. To dissolve this compound, a solvent must possess a sufficient dipole moment and hydrogen-bonding capacity to disrupt these solute-solute interactions and replace them with solute-solvent interactions.
Table 1: Predictive Physicochemical Parameters
Parameter
Value / Characteristic
Mechanistic Implication for Solubility
Molecular Formula
C6H8ClN3O
Low molecular weight (~173.6 g/mol ) generally favors solvation.
High capacity for interaction with protic solvents (e.g., Methanol, Water).
Topological PSA
~65 Ų
Moderate polarity limits solubility in purely halogenated or aliphatic hydrocarbons.
C2-Chloro Group
Electron-withdrawing
Increases lipophilicity (LogP); reduces aqueous solubility but aids organic solvation.
Solvent Compatibility Matrix
The selection of a solvent dictates whether the dissolution is thermodynamically stable or kinetically metastable.
Why DMSO is the Gold Standard
DMSO is a highly polar aprotic solvent with a strong dipole moment. The strongly electronegative oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen bond acceptor. When (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is introduced to DMSO, the solvent outcompetes the compound's internal crystal lattice, specifically disrupting the H-bonds between the 4-methylamino donor and pyrimidine nitrogen acceptors[1],[2]. This makes DMSO the universal choice for high-concentration stock solutions (10–20 mM).
Table 2: Empirical Solvent Selection Matrix
Solvent
Classification
Predicted Solubility
Mechanistic Rationale
DMSO
Polar Aprotic
Excellent (>50 mg/mL)
Sulfoxide oxygen acts as a dominant H-bond acceptor, shattering the pyrimidine crystal lattice.
DMF
Polar Aprotic
Excellent
Similar to DMSO; high dielectric constant solvates both the polar core and lipophilic chloro group.
Methanol / Ethanol
Polar Protic
Good
Forms competitive H-bonds with the pyrimidine nitrogens and the hydroxymethyl group.
Dichloromethane (DCM)
Non-polar / Halogenated
Low to Moderate
Lacks H-bond accepting/donating capacity to fully overcome the compound's lattice energy.
Aqueous Buffers (pH 7.4)
Polar Protic
Low
Lipophilic C2-chloro group and planar aromatic core drive hydrophobic exclusion and precipitation.
Experimental Methodologies: Kinetic vs. Thermodynamic Solubility
In drug development, solubility is not a single static number; it is defined by the path taken to reach equilibrium[3]. The following self-validating protocols differentiate between kinetic (metastable) and thermodynamic (equilibrium) solubility.
Protocol A: Thermodynamic Solubility (The Shake-Flask Gold Standard)
Thermodynamic solubility measures the true equilibrium concentration of the lowest-energy crystalline state in a given solvent[3],[4]. This is critical for process chemistry and formulation.
Self-Validation Mechanism: This protocol utilizes an extended 72-hour incubation to ensure slow-converting polymorphs reach equilibrium, and employs centrifugation over filtration to prevent non-specific adsorption of the compound to plastic filter membranes[3].
Solid Addition: Accurately weigh an excess amount (e.g., 2–5 mg) of solid (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol powder into a 2 mL glass HPLC vial.
Solvent Introduction: Add 1.0 mL of the target solvent (e.g., buffered aqueous media or organic solvent mixture). Do not use a DMSO spike, as this alters the thermodynamic state[4].
Equilibration: Seal the vial and place it on a thermostatic orbital shaker at 25°C (or 37°C for physiological relevance) at 400 rpm. Incubate for 24 to 72 hours[5].
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids without disturbing the equilibrium[3].
Quantitation: Carefully aspirate the clarified supernatant. Dilute appropriately in the mobile phase and quantify via LC-UV (at the compound's λmax) or LC-MS/MS against a validated standard curve prepared in the same matrix[5].
Protocol B: Kinetic Solubility via Nephelometry (High-Throughput)
Kinetic solubility determines the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into a predominantly aqueous or organic anti-solvent environment[6],[3].
Self-Validation Mechanism: Serial dilutions are monitored via light scattering (turbidity). A control well containing only the solvent matrix ensures baseline subtraction, validating that the scattered light is strictly due to solute nucleation.
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. Vortex vigorously to ensure complete lattice disruption.
Serial Dilution: In a 96-well UV-transparent microplate, perform a 2-fold serial dilution of the DMSO stock into the target solvent (maintaining a final DMSO concentration of ≤2% v/v to prevent co-solvent artifacts)[6].
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for metastable nucleation and colloid formation[6].
Turbidity Measurement: Read the plate using a nephelometer or a microplate reader at an absorbance of 620 nm (a wavelength where the pyrimidine core does not absorb UV light).
Data Analysis: The kinetic solubility limit is defined as the highest concentration prior to a statistically significant inflection point in absorbance/turbidity[7].
Workflow Visualization
The following decision tree illustrates the divergence between kinetic and thermodynamic solubility profiling, highlighting the critical points of phase separation and detection.
Figure 1: Decision tree for kinetic vs. thermodynamic solubility profiling of pyrimidine derivatives.
Best Practices for Handling & Storage
To preserve the integrity of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol solutions:
Moisture Control: DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly lower the solubility threshold of the dissolved pyrimidine, leading to microscopic precipitation. Always use anhydrous DMSO (<0.1% water) and store stocks under inert gas (Argon/Nitrogen)[1].
Freeze-Thaw Mitigation: Repeated freezing and thawing of DMSO stocks can force the compound into a highly stable, low-energy crystalline polymorph that is exceptionally difficult to redissolve. Aliquot stock solutions into single-use volumes prior to freezing at -20°C or -80°C.
In Vitro Binding Affinity Profiling of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol Derivatives: A Technical Guide for Kinase Inhibitor Development
Mechanistic Rationale of the Pyrimidine Scaffold The compound (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol serves as a highly privileged, foundational pharmacophore in modern targeted oncology and neuropharmacology....
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale of the Pyrimidine Scaffold
The compound (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol serves as a highly privileged, foundational pharmacophore in modern targeted oncology and neuropharmacology. Its structural architecture is explicitly designed to exploit the ATP-binding pocket of protein kinases.
The rationale behind utilizing this specific scaffold lies in its tri-functional modularity:
4-Methylamino Group: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone amide of the kinase hinge region.
5-Hydroxymethyl Group: Projects into the ribose-binding pocket or solvent channel, offering a vector for improving aqueous solubility or forming additional hydrogen bond networks.
2-Chloro Leaving Group: Serves as the synthetic leverage point. Through Nucleophilic Aromatic Substitution (SNAr), the chloro group is displaced by various anilines or amines to generate 2,4-diaminopyrimidine or bis-anilino pyrimidine derivatives. These modifications are critical for achieving high kinase selectivity and potency [1].
To optimize these derivatives from initial hits to clinical candidates, researchers must employ a rigorous, multi-tiered in vitro binding affinity workflow.
Experimental workflow for profiling pyrimidine-based kinase inhibitors.
Core In Vitro Binding Methodologies
Evaluating the binding affinity of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol derivatives requires assays that isolate the thermodynamic and kinetic properties of the inhibitor-kinase interaction.
Protocol A: TR-FRET Equilibrium Binding Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for primary screening because it eliminates compound auto-fluorescence interference (a common issue with aromatic pyrimidines) via a time-delayed reading. It measures true equilibrium binding (
Kd
or
IC50
) without the need for radioactive isotopes.
Self-Validating Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., PAK1 or VEGFR-2) tagged with GST or His, a Europium-labeled anti-tag antibody (donor), and a fluorescently labeled ATP-competitive tracer (acceptor).
Compound Titration: Dispense the pyrimidine derivatives into a 384-well plate using an acoustic liquid handler (e.g., Echo) to create an 11-point, 3-fold serial dilution (starting at 10 µM).
Validation Control: Include Staurosporine (10 µM) as a 100% inhibition positive control and 1% DMSO as a 0% inhibition negative control.
Equilibration: Add 10 µL of the master mix to the compound wells. Incubate at room temperature for 60 minutes.
Causality: Premature reading underestimates the affinity of slow-binding inhibitors. 60 minutes ensures thermodynamic equilibrium is reached.
Detection & Validation: Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the FRET ratio (665/615).
System Validation: Calculate the Z'-factor using the control wells. The assay is only deemed valid and self-consistent if the Z'-factor is
≥0.5
.
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: While TR-FRET provides the binding affinity (
Kd
), it does not explain how the compound binds. In vivo efficacy is often driven by Residence Time (
τ=1/koff
) rather than raw affinity. SPR provides real-time measurement of association (
kon
) and dissociation (
koff
) rates [2].
Self-Validating Step-by-Step Methodology:
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.
Validation Control: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an in-line reference cell. This self-corrects for bulk refractive index changes and non-specific binding of lipophilic pyrimidine derivatives.
Analyte Injection (Multi-Cycle Kinetics): Inject the pyrimidine derivative across FC1 and FC2 at 5 different concentrations (e.g., 0.1x to 10x the TR-FRET
Kd
) at a high flow rate (50 µL/min) to minimize mass transport limitation.
Dissociation & Regeneration: Allow running buffer to flow for 10–30 minutes to monitor the dissociation phase. If the compound does not fully dissociate, inject a short pulse of 50 mM NaOH or 50% DMSO to regenerate the surface.
System Validation: The baseline must return to within
±5
Response Units (RU) of the pre-injection baseline. A drifting baseline indicates a compromised sensor chip or irreversible covalent binding.
Quantitative Data Interpretation
The displacement of the 2-chloro group with various bulky or electron-donating anilines drastically alters the kinetic profile of the scaffold. Below is a representative data summary illustrating how Structure-Activity Relationship (SAR) optimization improves residence time.
Table 1: Representative Binding Kinetics of Pyrimidine Derivatives
Compound ID
2-Position Substitution
TR-FRET
IC50
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
Residence Time (
τ
)
Scaffold
-Cl (Unmodified)
> 10,000
N/A
N/A
N/A
Derivative A
Phenylamino
145.0
4.2×105
6.1×10−2
16 seconds
Derivative B
4-Methoxyphenylamino
22.5
5.1×105
1.1×10−2
1.5 minutes
Derivative C
4-(4-Methylpiperazin-1-yl)phenylamino
1.2
8.8×105
9.5×10−4
17.5 minutes
Data Interpretation: While replacing the chloro group with a simple phenylamine (Derivative A) achieves measurable binding, the addition of a solubilizing, bulky piperazine group (Derivative C) dramatically decreases the dissociation rate (
koff
). This traps the inhibitor in the ATP pocket, extending the residence time to over 17 minutes, a highly desirable trait for sustained kinase inhibition in vivo.
Bridging the Gap: Cellular Target Engagement
A critical pitfall in kinase inhibitor development is assuming that cell-free biochemical affinity translates directly to cellular potency. Cellular environments contain millimolar concentrations of ATP (which competitively displaces ATP-competitive pyrimidine derivatives) and present membrane permeability barriers [3].
To validate the in vitro data, compounds must be advanced to cellular target engagement assays, such as NanoBRET. This ensures the pyrimidine derivative successfully permeates the cell membrane and engages the target kinase within the context of its native signaling pathway.
Receptor tyrosine kinase signaling pathway and point of pyrimidine inhibitor intervention.
By systematically progressing from the foundational (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol scaffold through rigorous TR-FRET, SPR, and ultimately cellular NanoBRET profiling, researchers can confidently engineer highly selective, potent, and durable kinase inhibitors.
References
McCoull, W., et al. "Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors." ACS Medicinal Chemistry Letters, vol. 7, no. 12, 2016, pp. 1118–1123. Available at:[Link]
Binder, M. J., et al. "Cellular Context Influences Kinase Inhibitor Selectivity." Journal of Medicinal Chemistry, vol. 69, no. 4, 2026, pp. 4208-4220. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol: A Guide to Safe Handling and Long-Term Storage
Introduction (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research.[1][2][3][4] The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research.[1][2][3][4] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the presence of reactive moieties such as a chlorine atom and a hydroxymethyl group makes this compound a versatile building block for the synthesis of a diverse range of biologically active molecules.[2][5] The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position, allowing for the introduction of various functional groups.[5][6][7]
Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling and long-term storage. The protocols and recommendations herein are synthesized from established principles of laboratory safety, data from structurally analogous compounds, and authoritative guidelines for handling research chemicals of unknown toxicity.[8][9][10]
Hazard Assessment and GHS Classification (Inferred)
A definitive hazard assessment for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is not publicly available. However, based on the known hazards of structurally related chloropyrimidines and other chlorinated heterocyclic compounds, a precautionary approach is mandated. The following Globally Harmonized System (GHS) classifications should be assumed until specific toxicological data becomes available.
Table 1: Inferred GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Pictogram
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
GHS07 (Exclamation Mark)
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
GHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
Category 3
H335: May cause respiratory irritation
GHS07 (Exclamation Mark)
This classification is an extrapolation and should be treated as a minimum precaution. The compound should be handled as if it were highly toxic.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical splash goggles and a full-face shield.
To protect against splashes and airborne particles.[11]
Skin Protection
- Gloves: Double gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) should be used.[7] - Lab Coat: A dedicated, flame-resistant lab coat with long sleeves and a fully fastened front. - Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities.
To prevent skin contact with the potentially irritating and harmful compound.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or in case of a spill.
To prevent inhalation of airborne particles and potential vapors.
Safe Handling Protocols
All handling of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
General Handling
Work Area: All manipulations, including weighing, aliquoting, and dissolution, must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
Ignition Sources: Keep away from heat, sparks, and open flames. While not definitively classified as flammable, this is a prudent measure for all organic compounds.[12]
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[8]
Weighing and Aliquoting Protocol
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
Tare: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.
Transfer: Carefully transfer the required amount of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol from the stock container to the weighing vessel using a clean spatula.
Seal: Immediately and securely close the stock container.
Dissolution (if applicable): If preparing a solution, add the solvent to the weighed compound in a suitable flask within the fume hood.
Clean-up: Decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Long-Term Storage Guidelines
The stability of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is crucial for maintaining its chemical integrity and ensuring the reproducibility of experimental results. The following storage conditions are recommended based on the properties of similar compounds and general best practices for pharmaceutical intermediates.[13][14]
Table 3: Recommended Long-Term Storage Conditions
Parameter
Recommended Condition
Rationale and Considerations
Temperature
-20°C
While some similar compounds are stored at 2-8°C, storage at -20°C provides a greater margin of safety against thermal degradation.[15] Thermal analysis of other pyrimidine derivatives shows decomposition can occur at elevated temperatures.[16][17]
Atmosphere
Inert Gas (Argon or Nitrogen)
To prevent oxidation and hydrolysis. The chloro- group on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of moisture.[18][19]
Light
Protection from Light (Amber Vial)
Pyrimidine derivatives can be susceptible to photodegradation.[20][21][22] Storing in an amber vial or a light-blocking container is essential.
To prevent contamination and exposure to moisture and air. The container should be clearly labeled with the compound name, CAS number, date received, and any known hazards.
Location
A dedicated, well-ventilated, and secure freezer or cold room.
To ensure consistent temperature and prevent unauthorized access.
Chemical Stability and Degradation Pathways
The primary degradation pathways for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol are likely to be hydrolysis and photodegradation.
Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic attack by water, which would lead to the formation of the corresponding 2-hydroxy-pyrimidine derivative.[18][19] This reaction can be catalyzed by both acidic and basic conditions.
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in pyrimidine rings, leading to the formation of various photoproducts.[20][21][22]
Oxidation: The methylamino and hydroxymethyl groups could be susceptible to oxidation over time, especially if not stored under an inert atmosphere.
Emergency Procedures
Spill Response
Immediate and appropriate action is critical in the event of a spill to minimize exposure and environmental contamination.
Caption: A workflow for responding to a chemical spill.
First Aid
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Chemical Inventory and Management
A robust inventory management system is essential for safety and regulatory compliance.
Caption: A lifecycle approach to chemical inventory management.
Tracking: All containers of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol should be barcoded and tracked in a laboratory inventory management system.[6][21]
Auditing: Regular audits of the chemical inventory should be conducted to ensure accuracy.[19]
Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]
Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. [Link]
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. National Center for Biotechnology Information. [Link]
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. [Link]
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
Laboratory Safety Rules. Oklahoma State University. [Link]
Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions. [Link]
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive. [Link]
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. [Link]
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. [Link]
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. [Link]
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ACS Publications. [Link]
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. [Link]
Chapter 2, Chemical Hygiene Plan: General Laboratory Safety. University of Nevada, Reno. [Link]
(2-chloropyrimidin-4-yl)methanol — Chemical Substance Information. NextSDS. [Link]
Sourcing Pyrimidine Intermediates: A Guide for Pharmaceutical Manufacturers. LinkedIn. [Link]
The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Center for Biotechnology Information. [Link]
Technical Support Center: Reducing Byproducts in Amination Reactions of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the amination of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the amination of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their synthetic workflows. We understand that controlling byproduct formation is paramount for achieving high purity, yield, and reproducibility. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reaction's fundamentals, providing a solid foundation before diving into specific troubleshooting scenarios.
Q1: What are the most common unwanted byproducts in this amination reaction?
The primary byproducts encountered are typically the result of competing nucleophilic substitution reactions or degradation. The three most prevalent are:
Hydrolysis Product: Formation of (2-Hydroxy-4-(methylamino)pyrimidin-5-yl)methanol, where the C2-chloro substituent is replaced by a hydroxyl group. This arises from the presence of water in the reaction mixture.[1]
Bis-arylation Product: If a primary amine (R-NH₂) is used as the nucleophile, it can potentially react with two molecules of the chloropyrimidine starting material, leading to a secondary amine of the structure (R)N-[(2-(4-(methylamino)-5-(hydroxymethyl)pyrimidin-2-yl)]₂. This is a known side reaction in aminations involving highly reactive halides.[2]
Solvolysis Product: Similar to hydrolysis, if an alcohol (e.g., methanol, ethanol) is used as the solvent, it can act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct, (2-Alkoxy-4-(methylamino)pyrimidin-5-yl)methanol.[3]
Q2: What is the primary mechanism for the desired amination?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[4][5] The amine nucleophile attacks the C2 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final aminated product.
Q3: What analytical techniques are best for monitoring byproduct formation?
Effective monitoring is crucial for optimization. A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress and gross byproduct formation.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis, allowing for accurate determination of the ratio of starting material, desired product, and major byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which is critical for diagnosing the source of side reactions.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems. Each answer explains the underlying chemical principles and offers actionable protocols.
Issue 1: Significant Formation of the Hydroxypyrimidine Byproduct
Question: My LC-MS analysis shows a major peak corresponding to the molecular weight of (2-Hydroxy-4-(methylamino)pyrimidin-5-yl)methanol. What causes this, and how can I minimize it?
Root Cause Analysis:
This byproduct is a result of hydrolysis, where water acts as a competing nucleophile, attacking the C2 position of the pyrimidine ring.[1] This issue is often exacerbated by elevated temperatures and prolonged reaction times, which can increase the rate of hydrolysis.[1]
Mitigation Strategies:
Implement Strictly Anhydrous Conditions: Water is the reactant for this side reaction. Its rigorous exclusion is the most effective preventative measure.
Solvents: Use high-purity, anhydrous solvents (e.g., packaged under inert gas). Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred over protic solvents as they do not participate in hydrogen bonding that can deactivate the nucleophile.[6]
Reagents: Ensure the amine nucleophile and any base used are anhydrous. Dry solid reagents in a vacuum oven if necessary.
Glassware & Atmosphere: Thoroughly dry all glassware in an oven or by flame-drying under vacuum. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Optimize Reaction Temperature and Time:
While heat is often required to drive SNAr reactions, excessive temperatures can favor hydrolysis.[1] Determine the minimum temperature required for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid extended heating.
Table 1: Effect of Solvent and Conditions on Hydrolysis Byproduct
Entry
Solvent
Water Content
Temperature (°C)
Desired Product Purity (Area % by HPLC)
Hydrolysis Byproduct (Area % by HPLC)
1
Reagent EtOH
As is
100
75%
22%
2
Anhydrous DMF
<50 ppm
80
96%
<2%
3
Anhydrous DMSO
<50 ppm
80
>98%
<1%
Issue 2: Formation of a High Molecular Weight Byproduct (Bis-arylation)
Question: I'm using a primary amine and observing a significant impurity with a mass corresponding to two pyrimidine units attached to my amine. How do I prevent this?
Root Cause Analysis:
This is a classic case of bis-arylation, where the N-H bond of the initially formed secondary amine product remains sufficiently nucleophilic to react with a second molecule of the chloropyrimidine starting material. This is more likely to occur if the reaction conditions are harsh or if the stoichiometry is not carefully controlled.
Mitigation Strategies:
Control Stoichiometry: Use a slight excess of the incoming primary amine (e.g., 1.1 to 1.3 equivalents). This ensures that a molecule of the chloropyrimidine is more likely to encounter the starting amine rather than the already-formed product.
Modify Reagent Addition:
Slow Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of the chloropyrimidine solution to a solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more abundant primary amine.
Consider a Palladium-Catalyzed Approach: For challenging primary amines, a Buchwald-Hartwig amination might offer better control. The use of bulky phosphine ligands can sterically hinder the formation of the palladium complex with the secondary amine product, thus suppressing the second amination.[7]
Experimental Protocol: Controlled Amination to Minimize Bis-arylation
Setup: In an oven-dried, three-neck flask under an Argon atmosphere, dissolve the primary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMSO.
Reagent Solution: In a separate flask, dissolve (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DMSO.
Slow Addition: Using a syringe pump, add the chloropyrimidine solution to the stirred amine solution at 80 °C over 2-3 hours.
Monitoring: Monitor the reaction by LC-MS. Once the starting chloropyrimidine is consumed, proceed with workup.
Issue 3: Hydrodehalogenation Side Reaction
Question: My reaction product mixture contains a compound where the chlorine atom has been replaced by a hydrogen. What is causing this hydrodehalogenation?
Root Cause Analysis:
Hydrodehalogenation (the replacement of a halogen with hydrogen) is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8] It can occur via several pathways, but a common one involves β-hydride elimination from the amine or reaction with trace water, followed by reductive elimination from the palladium center.[7] While less common in thermal SNAr, it can occur if reducing agents are inadvertently present.
Ligand Selection: The choice of phosphine ligand is critical. Use modern, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) which are specifically designed to promote the desired C-N reductive elimination over competing side reactions.[8]
Base Purity: Ensure the base (e.g., NaOtBu, Cs₂CO₃) is anhydrous and of high purity. Traces of hydroxide can promote hydrodehalogenation.[8]
Strictly Anhydrous Conditions: As with hydrolysis, ensure all solvents and reagents are scrupulously dried.
Part 3: General Optimization Workflow
When faced with a complex mixture of byproducts, a systematic approach is essential. Use the following workflow to diagnose and resolve issues.
Pyrimidine dimers - Biological Chemistry I. Fiveable. [Link]
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
Technical Support Center: Optimizing Mobile Phase Gradients for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol Chromatography
Welcome to the technical support center for the chromatographic analysis of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing mobile phase gradients. The inherent polarity and ionizable nature of this pyrimidine derivative present unique challenges in achieving optimal separation, peak shape, and retention.[1] This resource provides a structured approach to method development and problem-solving.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chromatographic analysis of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol.
Q1: What are the primary challenges in the chromatography of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol?
The main challenges stem from the compound's polar nature due to the pyrimidine ring, methylamino group, and methanol substituent.[1] This can lead to poor retention in traditional reversed-phase (RP) chromatography and potential peak tailing.[1][2] Additionally, the methylamino group is basic, making the compound's ionization state—and therefore its retention—highly dependent on the mobile phase pH.[3][4]
Q2: Which chromatographic mode is most suitable for this compound?
The choice of chromatographic mode depends on the specific analytical goal, but here's a general guideline:
Reversed-Phase (RP) HPLC: This is the most common starting point for pyrimidine derivatives.[5] However, due to the polarity of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, modifications may be necessary to achieve adequate retention.[6][7] This can include using polar-endcapped columns or operating in highly aqueous mobile phases.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little to no retention in reversed-phase systems.[6][8][9][10] It uses a polar stationary phase and a high-organic mobile phase, which can also enhance sensitivity in mass spectrometry (MS) detection.[6][7]
Q3: Why is a gradient elution often preferred over an isocratic one?
A gradient elution is often necessary when analyzing (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol, especially in the context of impurity profiling or formulation analysis where a wide range of polarities may be present.[11] A gradient allows for the effective elution of both early-eluting polar impurities and later-eluting, more non-polar components within a reasonable timeframe, while maintaining good peak shape.[12][13]
Q4: How critical is mobile phase pH control?
Mobile phase pH is arguably the most critical parameter for this analyte. The methylamino group has a pKa, and when the mobile phase pH is close to this pKa, small variations can cause significant shifts in retention time and poor peak shape.[3][4] For robust and reproducible separations, it is essential to use a buffered mobile phase and operate at a pH at least 1.5-2 units away from the analyte's pKa.[3][14]
II. Troubleshooting Guide: Gradient Optimization
This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during method development.
Poor Peak Shape
Q5: My peak for (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is tailing. What are the likely causes and solutions?
Peak tailing is a common issue for basic compounds like this pyrimidine derivative.[2]
Cause 1: Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based C18 columns can interact with the basic methylamino group, causing tailing.[2][15]
Solution:
Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to between 2 and 4.[14] This protonates the silanol groups, minimizing their interaction with the protonated analyte.
Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has a higher degree of end-capping or a modified surface chemistry.
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites.
Cause 2: Inadequate Buffering: If the mobile phase is not adequately buffered, the pH at the column head can differ from the bulk mobile phase, leading to inconsistent ionization and peak tailing.
Solution: Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-25 mM).
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[16][17]
Solution: Reduce the sample concentration or injection volume.
Q6: I'm observing peak fronting. What could be the issue?
Peak fronting is less common than tailing for this compound but can occur.
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content in RP-HPLC) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[18]
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[18]
Cause 2: Column Overload: Severe column overload can also manifest as peak fronting.[17]
Solution: As with tailing, reduce the injection volume or sample concentration.
Retention and Resolution Issues
Q7: The analyte has very little or no retention on my C18 column. How can I increase it?
This is a common problem for polar compounds in reversed-phase chromatography.[6][19]
Solution 1: Decrease the Initial Organic Percentage: Start your gradient with a lower percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the polarity of the mobile phase and promote greater retention.
Solution 2: Use a "Water-Tolerant" Column: Some C18 columns are prone to "hydrophobic collapse" in highly aqueous mobile phases, leading to a loss of retention.[7] Employ a column with a polar-embedded or polar-endcapped stationary phase (e.g., AQ-C18) designed for stability in high-aqueous conditions.[7]
Solution 3: Switch to HILIC: If retention is still insufficient, HILIC is the most effective alternative.[6][7][9] In HILIC, retention increases with the polarity of the analyte.[7]
Q8: My analyte is co-eluting with an impurity. How can I improve the resolution?
Improving resolution requires adjusting the selectivity of the separation.
Solution 1: Modify the Mobile Phase pH: Changing the pH can alter the ionization state of the analyte and any ionizable impurities, leading to significant changes in retention and potentially resolving the co-elution.[3][14][20]
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
Solution 3: Adjust the Gradient Slope: A shallower gradient (i.e., increasing the gradient time) can improve the separation of closely eluting peaks.[21]
Solution 4: Change the Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a HILIC column) will provide a different selectivity.[12]
Workflow and Protocol Visualization
To aid in method development, the following workflow and starting protocols are provided.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for common HPLC issues.
Starting Gradient Protocols
The following table provides recommended starting conditions for method development. These should be considered as initial points and will likely require further optimization.
Parameter
Protocol 1: Reversed-Phase (High Aqueous)
Protocol 2: HILIC
Column
C18 or Polar-Endcapped C18 (e.g., AQ-C18), 150 x 4.6 mm, 5 µm
Amide or Bare Silica, 150 x 4.6 mm, 5 µm
Mobile Phase A
Water + 0.1% Formic Acid
50:50 Acetonitrile:Water + 10mM Ammonium Formate
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
95:5 Acetonitrile:Water + 10mM Ammonium Formate
Gradient
5% to 95% B over 20 minutes
100% to 0% B over 20 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
30°C
40°C
Detection
UV (scan for optimal wavelength, e.g., 254 nm)
UV or MS
Injection Vol.
5-10 µL
2-5 µL
Sample Diluent
Initial Mobile Phase (95:5 A:B)
90:10 Acetonitrile:Water
III. Method Validation and System Suitability
Q9: Once I have an optimized gradient, what are the key parameters to validate according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)), the following parameters should be validated for a quantitative impurity method or assay:[22][23][24]
Specificity: The ability to assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[25]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[25]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]
Accuracy: The closeness of the test results obtained by the method to the true value.[25]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[25] This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q10: What are typical system suitability tests (SSTs) I should run before each analysis?
System suitability testing is crucial to ensure the chromatographic system is performing adequately for the intended analysis.[22] Typical SSTs include:
Tailing Factor: To ensure peak symmetry, typically should be ≤ 2.
Theoretical Plates (N): To measure column efficiency.
Resolution (Rs): To ensure baseline separation between the main peak and the closest eluting impurity, typically should be ≥ 1.5.
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For multiple injections of a standard, to demonstrate system precision. Typically, RSD should be ≤ 2.0%.
IV. References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
Petrov, T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. PubMed. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PMC. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
Control pH During Method Development for Better Chromatography. Agilent. [Link]
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. [Link]
Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Request PDF. [Link]
Strategies to Enable and Simplify HPLC Polar Compound Separation. Unpublished.
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. (2026, February 5). LCGC North America. [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]
Method development tools for the analysis of complex pharmaceutical samples. SciSpace. [Link]
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Benchmarking (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol conversion rates across different catalysts
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol Executive Summary The functionalization of highly substituted pyrimidine scaffolds is a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
Executive Summary
The functionalization of highly substituted pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol (CAS: 1428760-93-3) presents a unique synthetic challenge[1]. While the C2-chloro position is a classic electrophilic site for cross-coupling, the adjacent methylamino and hydroxymethyl groups significantly alter the electronic landscape and introduce competing coordination sites for transition metal catalysts.
This guide provides an objective, data-driven benchmark of various Palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this specific substrate. By comparing classical catalysts against modern Buchwald precatalysts, we establish a robust, self-validating protocol that overcomes catalyst poisoning and maximizes conversion rates[2][3].
Substrate Profiling & Mechanistic Challenges
To design an optimal catalytic system, we must first analyze the causality behind the substrate's inherent recalcitrance:
Electronic Deactivation: 2-Chloropyrimidines are generally excellent electrophiles for oxidative addition due to the electron-deficient diazine ring. However, the C4-methylamino group donates electron density into the pyrimidine ring via resonance, increasing the electron density at the C2 position and raising the activation energy required for the oxidative addition of Palladium(0).
Off-Cycle Catalyst Trapping: The unprotected C5-primary alcohol and the C4-secondary amine act as potent Lewis basic sites. These functional groups can chelate Palladium(II) intermediates, forming stable, off-cycle resting states that stall the catalytic cycle and lead to incomplete conversion.
Protodeboronation Risks: To force the reaction to completion with classical catalysts, elevated temperatures (>90 °C) and prolonged reaction times are often employed. This exacerbates the competitive protodeboronation of the boronic acid coupling partner, necessitating the use of excess equivalents and complicating purification[2].
To mitigate these issues, the ideal catalyst must possess a sterically demanding ligand to prevent substrate chelation and must rapidly generate the active mono-ligated Pd(0) species under mild conditions[3][4].
Catalytic cycle highlighting the off-cycle coordination trap mitigated by bulky dialkylbiaryl ligands.
Catalyst Benchmarking Data
To objectively evaluate catalyst performance, a standardized Suzuki-Miyaura coupling was performed using (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol and phenylboronic acid as the model system. The reactions were monitored via UPLC-MS to determine precise conversion rates.
Standardized Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), Base (2.0 equiv), Solvent (0.2 M), under Argon.
Catalyst System
Ligand Class
Base
Solvent
Loading (mol%)
Temp (°C)
Time (h)
Conversion (%)
Pd(PPh₃)₄
Monodentate
K₂CO₃
1,4-Dioxane/H₂O
5.0
90
24
32
Pd(dppf)Cl₂
Bidentate
K₂CO₃
1,4-Dioxane/H₂O
5.0
90
16
61
Pd(OAc)₂ / SPhos
Dialkylbiaryl
K₃PO₄
Toluene/H₂O
2.0
80
12
84
XPhos Pd G3
Dialkylbiaryl
K₃PO₄
1,4-Dioxane/H₂O
1.0
60
4
>95
RuPhos Pd G3
Dialkylbiaryl
K₃PO₄
1,4-Dioxane/H₂O
1.0
60
2
>99
Data Analysis & Causality
Classical Catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂): Exhibited poor to moderate conversion. The lack of sufficient steric bulk allows the pyrimidine's Lewis basic groups to coordinate with the Palladium center, poisoning the catalyst.
Buchwald G3 Precatalysts (XPhos, RuPhos): Demonstrated superior reactivity at significantly lower loadings (1.0 mol%) and milder temperatures (60 °C)[2][3]. The bulky dialkylbiaryl phosphine ligands effectively shield the Palladium center from off-cycle coordination. Furthermore, the G3 precatalyst architecture ensures rapid, quantitative generation of the active Pd(0) species, outcompeting substrate-induced deactivation pathways[3][4].
The following methodology utilizes RuPhos Pd G3, which provided the highest conversion rate in our benchmark. This protocol is designed as a self-validating system, ensuring reproducibility through rigorous environmental control and analytical checkpoints.
High-throughput screening workflow for catalyst benchmarking and reaction optimization.
1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5.0 mL total)
Step-by-Step Procedure
1. Reaction Assembly & Degassing (Critical Step)
Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the pyrimidine substrate, phenylboronic acid, K₃PO₄, and RuPhos Pd G3.
Causality: Assembling solids first minimizes the risk of catalyst degradation.
Action: Add 5.0 mL of the 1,4-Dioxane/H₂O solvent mixture. Seal the tube with a rubber septum and sparge the mixture with ultra-pure Argon for exactly 15 minutes using a submerged needle.
Causality: Active Pd(0) is highly susceptible to oxidation by dissolved O₂ to form inactive peroxo-complexes. Sparging displaces oxygen, ensuring the catalyst remains in its active oxidation state. K₃PO₄ is chosen over carbonates because its higher solubility in the aqueous phase promotes faster transmetalation[2].
2. Catalytic Activation & Heating
Action: Transfer the sealed tube to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800 rpm) for 2 hours.
Causality: The G3 precatalyst undergoes rapid activation at mild temperatures, releasing the active RuPhos-Pd(0) species and an inert carbazole byproduct[3]. 60 °C provides sufficient thermal energy for oxidative addition without accelerating protodeboronation.
3. In-Process Self-Validation
Action: After 2 hours, briefly remove the vessel from heat. Under a positive flow of Argon, extract a 50 µL aliquot using a micro-syringe. Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile and inject it into the UPLC-MS.
Validation Criteria: The chromatogram must show the complete disappearance of the starting material mass (
m/z
173.0 [M+H]⁺) and the emergence of the product mass (
m/z
215.1 [M+H]⁺). If starting material remains, spike with an additional 0.5 mol% catalyst and 0.2 equiv boronic acid, then heat for 1 more hour.
4. Workup & Purification
Action: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 10 mL).
Action: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes).
References
CAS No.1428760-93-3,(2-chloro-4-(methylamino)pyrimidin-5-yl)methanol Suppliers. Lookchem.[Link]
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Center for Biotechnology Information (PMC).[Link]
Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace.[Link]
Standard Operating Procedure: Disposal and Waste Management of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol Executive Summary & Chemical Profiling (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a halogenated pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Waste Management of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
Executive Summary & Chemical Profiling
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a halogenated pyrimidine derivative frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Due to its specific molecular architecture, its disposal requires strict adherence to specialized waste protocols.
The Causality of Segregation: The presence of a covalently bonded chlorine atom on the pyrimidine ring dictates that this compound—and any solvent used to extract, wash, or dissolve it—must be strictly categorized as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams lowers the overall caloric value of the waste drum. If combustion temperatures fall below 1,100°C during destruction, the incomplete combustion of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) [1]. Therefore, absolute segregation is a fundamental chemical necessity to ensure safe thermal destruction.
Quantitative Waste Parameters
To ensure compliance and safety, all waste streams containing this compound must adhere to the following quantitative and logistical parameters:
Parameter
Specification
Scientific Rationale
Waste Category
Halogenated Organic Waste
Contains >1% covalently bound halogen (Chlorine).
Primary Container
High-Density Polyethylene (HDPE)
HDPE provides superior chemical resistance to organic solvents and prevents leaching compared to standard plastics.
Secondary Containment
110% Volume Capacity Tray
Captures potential catastrophic failure of the primary container, preventing environmental release.
Destruction Method
High-Temperature Incineration
Requires >1,100°C with a minimum 2-second residence time to completely cleave the C-Cl bond and prevent dioxin formation [2].
Storage Time Limit
< 90 Days (Large Quantity Generator)
Complies with EPA RCRA Satellite Accumulation Area (SAA) regulations to minimize degradation and exposure risks [3].
Step-by-Step Disposal Methodology
The EPA’s Resource Conservation and Recovery Act (RCRA) regulations are designed as a cradle-to-grave system to prevent serious environmental damages that might occur as a result of improper hazardous waste management[1]. To comply with these standards, this protocol establishes a self-validating system ensuring that every step includes a verification check to prevent incompatible chemical mixing.
Phase 1: Point-of-Generation Segregation
State Assessment: Determine if the waste is solid (e.g., contaminated Kimwipes, gloves, empty vials, neat powder) or liquid (e.g., reaction filtrates, HPLC effluent).
Solid Waste Collection: Place all contaminated solids into a 4-mil thick polyethylene bag. Seal the bag and place it inside a designated, puncture-proof solid hazardous waste drum.
Liquid Waste Collection: Direct all liquid effluents containing the compound into an HDPE carboy explicitly labeled "Halogenated Organic Waste."
Self-Validation Check (Compatibility): Before adding a new batch of liquid waste to the bulk SAA carboy, extract 1 mL of the current carboy contents and mix it with 1 mL of the new waste in a test tube inside a fume hood. Monitor for 5 minutes. If no temperature spike, color change, or gas evolution occurs, the bulk transfer is safe to proceed.
Self-Validation Check (pH): Use a pH strip to ensure the waste solution is between pH 6 and 8. Highly acidic or basic chlorinated waste can degrade the HDPE container over time or react violently with other organics. Neutralize the waste stream if necessary before bulk addition.
Phase 2: Labeling & Documentation
Affix Labels: Immediately attach a hazardous waste tag to the container the moment the first drop of waste is added.
Component Listing: Write "(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol" and the primary solvent (e.g., Dichloromethane, Methanol) on the label. Do not use chemical abbreviations or structural formulas.
Hazard Indicators: Explicitly check the boxes for "Toxic" and "Halogenated."
Phase 3: Satellite Accumulation Area (SAA) Storage
Transfer: Move the sealed, labeled container to the laboratory's designated SAA.
Containment: Place the carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.
Segregation: Ensure the halogenated waste carboy is stored away from incompatible chemical streams. Specifically, isolate it from strong oxidizers, strong bases, and alkali metals, which can induce exothermic degradation of chlorinated pyrimidines.
Phase 4: Final Disposal & Destruction
Manifesting: Coordinate with the facility's Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Chain of Custody: Sign the Uniform Hazardous Waste Manifest (EPA Form 8700-22), ensuring the correct waste codes are applied [4].
Incineration: The TSDF will execute high-temperature rotary kiln incineration equipped with wet scrubbers to neutralize any hydrochloric acid (HCl) gas produced during the combustion of the chlorine atoms.
Operational Workflow Diagram
Figure 1: Operational workflow for the segregation and destruction of halogenated pyrimidine waste.
References
Title: Learn About Dioxin
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (US) / National Institutes of Health (NIH)
URL: [Link]